molecular formula C20H21N3O6S2 B2854392 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide CAS No. 921544-04-9

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Katalognummer: B2854392
CAS-Nummer: 921544-04-9
Molekulargewicht: 463.52
InChI-Schlüssel: AIWJONCBSQLALX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring and the sulfonamide group. The ethylsulfonyl group attached to the pyridazine ring and the dimethoxybenzene group attached to the sulfonamide nitrogen would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

As an organic compound, “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide” could undergo various chemical reactions. The pyridazine ring might participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonamide group might enhance its water solubility.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

  • Antitumor Activities : Sulfonamide derivatives have shown significant promise in anticancer research, with several studies highlighting their potential as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival under hypoxic conditions typical of the tumor microenvironment. For instance, the structure-activity relationship (SAR) studies of arylsulfonamide analogs have provided insights into chemical modifications that could enhance their pharmacological properties for cancer therapy (Mun et al., 2012). Additionally, compounds exhibiting antiproliferative and apoptotic activities against human tumor cell lines have been identified, further supporting the role of sulfonamide derivatives in developing new anticancer agents (Abbassi et al., 2014).

Antimicrobial Agents

  • Antibacterial and Antifungal Properties : Sulfonamide compounds have been explored for their antimicrobial potential, with new derivatives synthesized and evaluated for activity against Mycobacterium tuberculosis and other pathogens. Notably, some derivatives have demonstrated significant antimycobacterial activity, highlighting their potential in treating tuberculosis and other bacterial infections (Ghorab et al., 2017).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : The design and synthesis of novel sulfonamides incorporating 1,3,5-triazine moieties have shown effective inhibition of carbonic anhydrase isozymes, which are involved in various physiological processes, including tumor acidification, suggesting potential applications in managing hypoxic tumors (Garaj et al., 2005).

Molecular Docking and Structural Studies

  • Computational Analysis : Structural and spectroscopic characterization of sulfonamide derivatives, along with computational studies, have contributed to understanding their molecular interactions and potential biological activities. Such investigations support the development of sulfonamide-based therapeutic agents with optimized properties for treating various diseases (Murthy et al., 2018).

Wirkmechanismus

The mechanism of action of this compound is not known without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Zukünftige Richtungen

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

Eigenschaften

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)19-11-9-16(28-2)13-18(19)29-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWJONCBSQLALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.